ADOS

Clinical Chemistry Diagnostic Reagent Formulation Enzymatic Assay

ADOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxyaniline sodium salt) is a sulfonated aniline Trinder's reagent for peroxidase-coupled enzymatic detection of glucose, cholesterol, uric acid, and creatinine. Key differentiation: • λmax 542 nm - compatible with standard 540-550 nm clinical chemistry analyzer filters, eliminating specialized optics. • Broad pH tolerance (5.5-9.5) enables single-buffer multi-enzyme formulations, simplifying kit architecture. • Superior post-reaction dye stability minimizes intra-run signal drift in high-throughput random-access workflows. • Patent CN-1693882-A validates ADOS for 5′-nucleotidase assay development, providing regulatory precedent for IVD substitution strategies.

Molecular Formula C12H18NNaO5S
Molecular Weight 311.33 g/mol
Cat. No. B8022684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADOS
Molecular FormulaC12H18NNaO5S
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC=C1)OC.[Na+]
InChIInChI=1S/C12H19NO5S.Na/c1-3-13(8-11(14)9-19(15,16)17)10-5-4-6-12(7-10)18-2;/h4-7,11,14H,3,8-9H2,1-2H3,(H,15,16,17);/q;+1/p-1
InChIKeyCJUDSKIRZCSXJA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADOS: Trinder's Chromogenic Reagent for Clinical Assays


ADOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxyaniline sodium salt; CAS 82692-96-4) is a sulfonated aniline derivative belonging to the class of modern ("new") Trinder's chromogenic reagents . It serves as a high-water-solubility hydrogen donor in peroxidase (POD)-catalyzed oxidative coupling reactions with 4-aminoantipyrine (4-AA) to produce a stable quinoneimine dye with a λmax of approximately 542 nm [1]. This reaction is foundational for quantitative enzymatic detection of analytes such as glucose, cholesterol, uric acid, and creatinine in biological fluids .

ADOS Substitution Risks in IVD Formulations


Interchanging ADOS with other Trinder's reagents (e.g., TOOS, ADPS, DAOS, MAOS) without rigorous reformulation and revalidation is inadvisable. Despite shared reaction chemistry, key performance parameters—λmax, molar absorptivity, and resultant dye stability—vary significantly . These differences directly impact assay sensitivity, spectral interference profiles, and reading window stability. For example, substituting ADOS (λmax 542 nm) with a reagent absorbing at >600 nm alters the optimal detection wavelength, while a lower molar absorptivity compound will proportionally reduce assay signal-to-noise for low-abundance analytes [1]. Furthermore, the superior color stability of ADOS-dye adducts relative to fading-prone alternatives like MAOS ensures more reproducible endpoint measurements [2]. Thus, ADOS presents a distinct, application-specific profile that cannot be assumed equivalent to class peers without quantitative performance trade-offs.

ADOS Comparative Evidence vs. Other Trinder's Reagents


Molar Absorptivity vs. ADPS & ALPS

ADOS exhibits a molar absorptivity (ε) of 2.72 × 10⁴ L·mol⁻¹·cm⁻¹ for its 4-AA coupled dye at λmax 542 nm. This is comparable to its closest analog ADPS (2.79 × 10⁴ L·mol⁻¹·cm⁻¹ at 540 nm), but significantly lower than the high-sensitivity reagents ALPS (4.13 × 10⁴ L·mol⁻¹·cm⁻¹ at 561 nm) and TOOS (3.92 × 10⁴ L·mol⁻¹·cm⁻¹ at 555 nm) . Consequently, ADOS provides a baseline sensitivity suitable for general clinical chemistry panels, but may not be the optimal choice for ultra-trace analyte detection where ALPS or TOOS offer approximately 1.5× greater signal generation per mole of analyte.

Clinical Chemistry Diagnostic Reagent Formulation Enzymatic Assay

Absorption Wavelength vs. DAOS & MAOS

The absorption maximum (λmax) of the ADOS-4-AA chromogen is 542 nm . This places it in the blue-green region of the visible spectrum, distinct from DAOS (593 nm, yellow light) and MAOS/MADB (630 nm, orange-red light) [1]. The choice of λmax is critical for avoiding spectral overlap with endogenous interfering substances like bilirubin and hemoglobin, which have significant absorbance below 500 nm and diminish above 600 nm. While MAOS (630 nm) offers maximal interference reduction for lipemic or hemolyzed specimens, ADOS at 542 nm represents a balanced, mid-range option with greater compatibility with standard 540-550 nm bandpass filters found on most clinical chemistry analyzers.

Spectrophotometry Bilirubin Interference IVD Assay Design

Chromogen Stability vs. MAOS for Endpoint Assays

The absorbance of the ADOS-4-AA chromogen remains stable over time, with minimal fading observed post-reaction [1]. This places ADOS in the 'high stability' cluster alongside TOOS and DAOS, in contrast to MAOS, which exhibits pronounced and rapid fading . This differential stability is crucial for assay formats where the time between reaction initiation and plate/analyzer reading cannot be precisely controlled, or for high-throughput workflows with variable processing delays.

Assay Robustness Endpoint Measurement Reagent Stability

5'-Nucleotidase Assay: Validated Hydrogen Donor

Patent CN-1693882-A explicitly identifies ADOS, along with ADPS, ALPS, TODB, TOOS, and TOPS, as a suitable aniline-based hydrogen donor for a coupled enzymatic assay measuring 5'-nucleotidase (5'-NT) activity [1]. This patent validation establishes ADOS as a functionally equivalent alternative to TOOS within this specific diagnostic application context, with the core differentiation being the expanded range of viable reagent choices that increase formulation flexibility. Without ADOS, developers may be limited to a narrower set of validated hydrogen donors.

Enzymology 5'-Nucleotidase Clinical Biochemistry

pH Operating Range: Broader than ALPS

ADOS exhibits a broad operational pH range of 5.5-9.5 for the chromogenic reaction . This range is identical to that of ADPS, TOOS, DAOS, and MAOS, but notably wider than ALPS (pH 6.5-7.5) [1]. The extended pH compatibility reduces the risk of enzyme inactivation due to suboptimal buffer conditions and allows for greater flexibility in formulating multi-analyte panels where a single buffer system must accommodate multiple enzymatic reactions with differing pH optima.

Enzyme Compatibility Buffer Formulation Assay Optimization

ADOS Application Scenarios for Diagnostic Kits


Routine Chemistry Panels on Legacy Analyzers

For diagnostic kit manufacturers targeting mid- to high-volume clinical chemistry analyzers equipped with standard 540-550 nm filters, ADOS provides a stable, reliable chromogen with a λmax of 542 nm . Its moderate molar absorptivity (2.72 × 10⁴) is sufficient for analytes present at mg/dL concentrations, and its broad pH tolerance (5.5-9.5) ensures robust performance across diverse enzyme-coupled reactions [1]. Compared to higher-λmax alternatives like MAOS (630 nm), ADOS avoids the need for specialized filter configurations. The documented color stability minimizes intra-run signal drift, improving precision in high-throughput, random-access analyzer workflows where reading delays are unavoidable [2].

5'-Nucleotidase Diagnostic Assay Development

Procurement for 5'-nucleotidase assay development is directly supported by Patent CN-1693882-A, which validates ADOS as a functional hydrogen donor in the Trinder-based detection cascade . Selecting ADOS provides a documented regulatory precedent and expands the supply chain options for this specialized assay beyond traditional phenolic donors. This is particularly valuable for contract manufacturing organizations (CMOs) and IVD developers seeking to mitigate single-source raw material risks or to benchmark alternative chromogens during assay optimization without requiring full revalidation.

Broad pH Compatibility for Multi-Analyte Panels

ADOS's ability to function efficiently from pH 5.5 to 9.5 makes it a preferred candidate for complex reagent blends containing enzymes with divergent pH optima (e.g., combined glucose oxidase and uricase) . Unlike the narrower-range ALPS (pH 6.5-7.5), ADOS eliminates the need for pH stratification or separate buffer compartments, simplifying kit architecture and reducing manufacturing complexity. This broad compatibility ensures that the chromogenic step does not become a rate-limiting or performance-limiting factor in multi-analyte detection systems.

End-Point Assays in Manual or Semi-Automated Settings

In laboratories or point-of-care settings where the time interval between reaction termination and absorbance measurement cannot be strictly controlled (e.g., manual microplate assays, educational kits, field-deployable tests), the superior post-reaction stability of ADOS is critical . Unlike fading reagents such as MAOS, which require precise kinetic timing, ADOS maintains consistent signal integrity over extended reading windows, thereby improving inter-operator reproducibility and reducing the incidence of false-low readings due to chromogen degradation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ADOS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.